![molecular formula C23H25NO2 B15161169 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL CAS No. 142770-76-1](/img/structure/B15161169.png)
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is a complex organic compound that features a quinoline moiety, a phenoxy group, and a hexanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which undergoes a series of reactions to introduce the ethenyl and phenoxy groups. The final step involves the attachment of the hexanol chain. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and scalability of the synthesis process. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl group to form ketones or aldehydes.
Reduction: The compound can be reduced to modify the quinoline or phenoxy groups.
Substitution: Various substituents can be introduced to the phenoxy or quinoline rings through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline ketones, while substitution reactions can introduce various functional groups to the phenoxy or quinoline rings .
Wissenschaftliche Forschungsanwendungen
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Wirkmechanismus
The mechanism of action of 6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The quinoline moiety is known for its ability to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol: These compounds share the quinoline core and have shown potential in antimicrobial research.
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities, these compounds are structurally related and have similar applications.
Uniqueness
6-{4-[2-(Quinolin-2-YL)ethenyl]phenoxy}hexan-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
142770-76-1 |
|---|---|
Molekularformel |
C23H25NO2 |
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
6-[4-(2-quinolin-2-ylethenyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H25NO2/c25-17-5-1-2-6-18-26-22-15-10-19(11-16-22)9-13-21-14-12-20-7-3-4-8-23(20)24-21/h3-4,7-16,25H,1-2,5-6,17-18H2 |
InChI-Schlüssel |
DCPVEHYLLXXQKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CC3=CC=C(C=C3)OCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



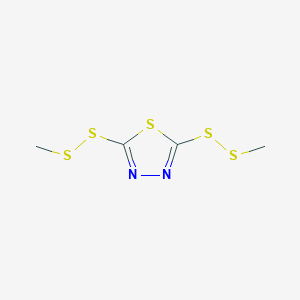
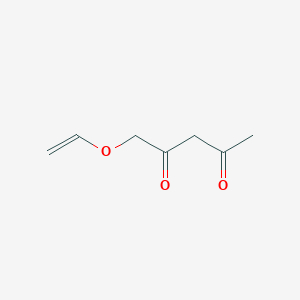
![7-(Methylsulfanyl)[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B15161102.png)
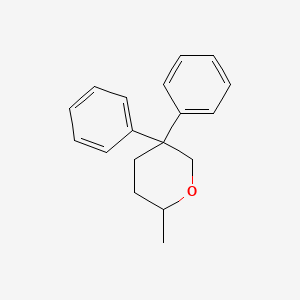
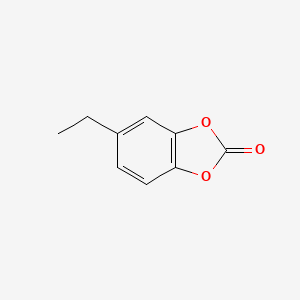
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)
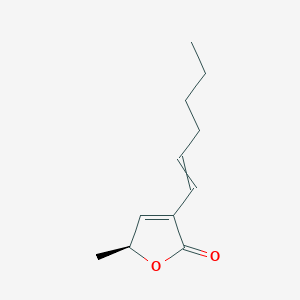
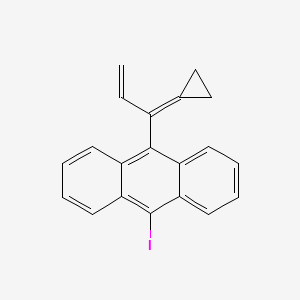
![1-Methyl-2,5-diphenyl-1H-pyrido[3,2-e][1,2,4]triazepine](/img/structure/B15161147.png)
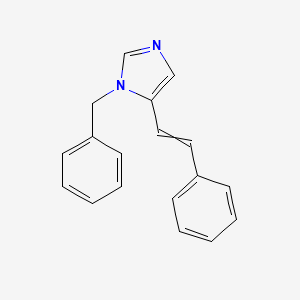

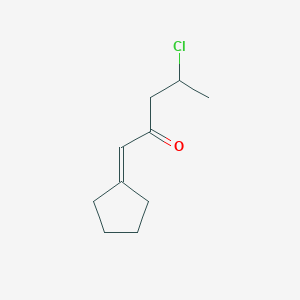
![Imidazo[1,2-A]pyrazin-3-OL](/img/structure/B15161181.png)
